![molecular formula C23H25N3O4S B2786239 3,5-dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 941943-40-4](/img/structure/B2786239.png)
3,5-dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various cancers and autoimmune diseases.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been observed to exhibit greater anti-inflammatory and analgesic activity . This suggests that the compound might interact with its targets to modulate inflammatory responses and pain perception.
Biochemical Pathways
These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, convulsion, neuroprotection, and tumor growth .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound might have good bioavailability.
Result of Action
These could potentially include modulation of inflammatory responses, reduction of pain perception, inhibition of microbial growth and viral replication, reduction of convulsion, protection of neurons, and inhibition of tumor growth .
Advantages and Limitations for Lab Experiments
One advantage of 3,5-dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including high bioavailability and a long half-life. However, this compound has not yet been tested in humans, and its safety and efficacy in clinical trials have yet to be determined.
Future Directions
For research on 3,5-dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide include the evaluation of its safety and efficacy in clinical trials for the treatment of various cancers and autoimmune diseases. Additional studies are also needed to determine the optimal dosing regimen and potential drug interactions. Finally, the development of this compound analogs with improved pharmacokinetic properties and selectivity for BTK may lead to the development of more effective therapeutic agents.
Synthesis Methods
The synthesis of 3,5-dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide involves a multi-step process that starts with the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form 3,5-dimethoxybenzoyl chloride. This intermediate is then reacted with 2-mercaptothiazole to form 3,5-dimethoxy-N-(2-mercaptothiazol-2-yl)benzamide. The final step involves the reaction of this intermediate with 4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)benzoic acid to form this compound.
Scientific Research Applications
3,5-dimethoxy-N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzamide has been extensively studied for its potential as a therapeutic agent for the treatment of various cancers and autoimmune diseases. In preclinical studies, this compound has shown efficacy in inhibiting the growth of B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. This compound has also been shown to have immunomodulatory effects, making it a potential treatment option for autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-oxo-2-(3-phenylpropylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-29-19-11-17(12-20(14-19)30-2)22(28)26-23-25-18(15-31-23)13-21(27)24-10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-12,14-15H,6,9-10,13H2,1-2H3,(H,24,27)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERZJRJMQSOMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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